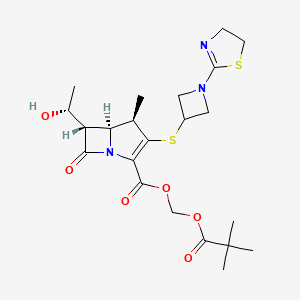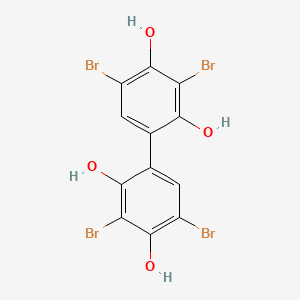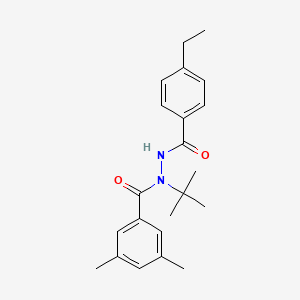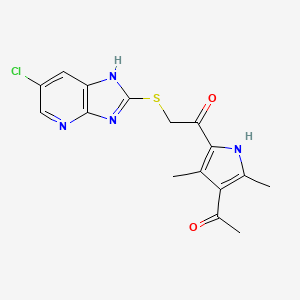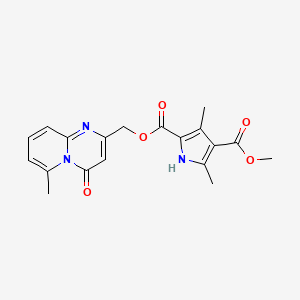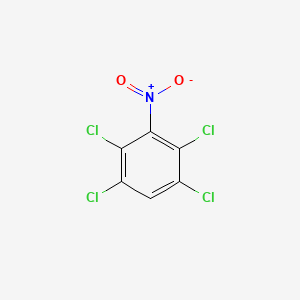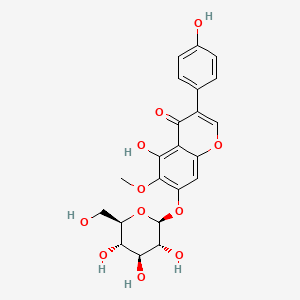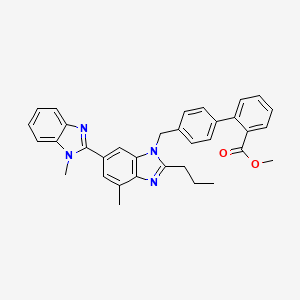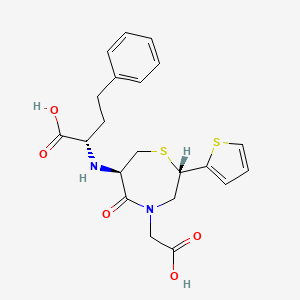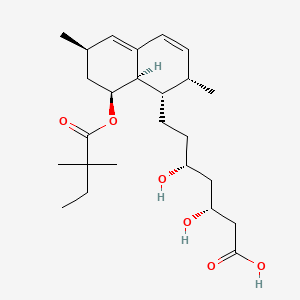
西维因
描述
Thiodicarb is a carbamate insecticide used to control flies in animal and poultry houses and dairies . It is metabolized into methomyl in animals and plants, and subsequently degraded into carbon dioxide and acetonitrile .
Synthesis Analysis
Thiodicarb is synthesized from a ligand . The synthesis of dithiocarbamates, which thiodicarb is a part of, involves the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media .
Molecular Structure Analysis
The molecular formula of Thiodicarb is C10H18N4O4S3 . Its molecular weight is 354.46 . The structure of Thiodicarb includes a carbamate group .
Chemical Reactions Analysis
Thiodicarb is a non-systemic carbamate insecticide closely related to its first metabolite, methomyl . In the organism, it is rapidly degraded into 2 molecules of methomyl, also a carbamate insecticide .
科学研究应用
对雄性大鼠的毒理学概况:
- 西维因对雄性 Wistar 大鼠的毒性作用已得到研究。结果表明明显的全身器官毒性,包括多器官剂量相关损伤,特别是在高剂量下 (Dias 等人,2013)。
家蝇的抗药性:
- 对家蝇中西维因抗性的生化和遗传学研究表明,抗性主要是由于靶位点的改变,代谢也可能有所贡献 (Karunaratne 和 Plapp,1993)。
电化学还原检测:
- 一项研究开发了一种使用新型固体汞齐电极电分析测定西维因的方法。该方法显示了在食品样品中对西维因进行常规分析的潜力 (Lucca 等人,2017)。
斜纹夜蛾的杀虫剂抗性:
- 在斜纹夜蛾的一个野外品系中发现了西维因抗性,其抗性机制为对乙酰胆碱酯酶不敏感。本研究突出了抗性管理的潜在策略 (Gunning、Moores 和 Devonshire,1996)。
大鼠的生化变化:
- 另一项研究调查了西维因对大鼠生化参数的影响,结果表明对乙酰胆碱酯酶的剂量依赖性抑制,而对其他生化特征没有严重影响 (Satpal、Jain 和 Punia,2010)。
土壤中的移动和降解:
- 测量了西维因及其代谢物甲氧米的土壤中的移动和降解,提供了有关其环境影响的宝贵信息。西维因在土壤中的半衰期各不相同,表明在某些条件下会迅速降解 (Jones 等人,1989)。
检测用的生物传感器开发:
- 使用苜蓿芽过氧化物酶开发的生物传感器用于测定西维因,展示了一种在农业样品中检测西维因的新方法 (Moccelini 等人,2010)。
畜产品中的分析方法:
- 一项研究重点开发了一种测定畜产品中西维因和甲氧米的方法。该方法有助于确保食品安全和监测动物产品中的残留限量 (Chang 等人,2021)。
作用机制
Target of Action
Thiodicarb, a carbamate pesticide, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
Thiodicarb acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of acetylcholinesterase, thiodicarb prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This accumulation disrupts nerve function, leading to the paralysis and eventual death of the pest .
Biochemical Pathways
The primary biochemical pathway affected by thiodicarb is the cholinergic pathway . By inhibiting acetylcholinesterase, thiodicarb disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves. This overstimulation can cause a variety of symptoms, including muscle weakness, convulsions, and respiratory failure .
Pharmacokinetics
It is known that thiodicarb is rapidly absorbed and excreted, with 18–50% of the administered dose being excreted within 12 hours, mainly as exhaled volatile compounds .
Result of Action
The molecular and cellular effects of thiodicarb’s action primarily involve the disruption of nerve function. By inhibiting acetylcholinesterase, thiodicarb causes an overstimulation of the nerves, leading to a variety of symptoms, including muscle weakness, convulsions, and respiratory failure . At the cellular level, thiodicarb can cause multi-organ dose-related damage, including disorganized glomeruli and tubular cell degeneration in the kidneys, and degenerative changes within the testis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thiodicarb. For example, soil texture, organic carbon content, biodiversity, and cultural practices can affect the absorption, decomposition, and action of thiodicarb on soil microflora . Additionally, the presence of other chemicals in the environment can influence the toxicity and effectiveness of thiodicarb .
安全和危害
Thiodicarb is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is very toxic to aquatic life . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .
生化分析
Biochemical Properties
Thiodicarb consists essentially of two methomyl groups linked by amino nitrogen through sulfur molecules . It interacts with the enzyme acetylcholinesterase, inhibiting its activity . This interaction is crucial for its function as an insecticide.
Cellular Effects
Thiodicarb exerts its effects on various types of cells, primarily through its inhibition of acetylcholinesterase. This inhibition disrupts normal cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, Thiodicarb acts by inhibiting the activity of the enzyme acetylcholinesterase . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in the synaptic cleft and continuous stimulation of neurons.
Temporal Effects in Laboratory Settings
In laboratory settings, Thiodicarb shows rapid degradation to methomyl in the rat stomach . Over time, this leads to changes in its effects, including potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Thiodicarb vary with different dosages in animal models. At high doses, it can have toxic or adverse effects due to its inhibition of acetylcholinesterase .
Metabolic Pathways
Thiodicarb is involved in the metabolic pathway of acetylcholine. It interacts with the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine .
Transport and Distribution
Thiodicarb is rapidly absorbed and distributed within cells and tissues . Its transport and distribution are influenced by its interactions with acetylcholinesterase and its rapid degradation to methomyl .
属性
| { "Design of the Synthesis Pathway": "Thiodicarb can be synthesized using a multi-step process that involves the reaction of various starting materials.", "Starting Materials": [ "Carbon disulfide", "Methanol", "Thiourea", "Chloroacetic acid", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Carbon disulfide is reacted with methanol in the presence of sodium hydroxide to form sodium methanethiolate.", "Step 2: Thiourea is added to the reaction mixture and heated to form sodium thiocarbamate.", "Step 3: Chloroacetic acid is added to the reaction mixture and heated to form thiodicarb.", "Step 4: The thiodicarb is precipitated out of the reaction mixture using hydrochloric acid and filtered to obtain the final product." ] } | |
CAS 编号 |
59669-26-0 |
分子式 |
C10H18N4O4S3 |
分子量 |
354.5 g/mol |
IUPAC 名称 |
methyl (1Z)-N-[methyl-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonylamino]sulfanylcarbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C10H18N4O4S3/c1-7(19-5)11-17-9(15)13(3)21-14(4)10(16)18-12-8(2)20-6/h1-6H3/b11-7-,12-8- |
InChI 键 |
XDOTVMNBCQVZKG-OXAWKVHCSA-N |
手性 SMILES |
C/C(=N/OC(=O)N(SN(C(=O)O/N=C(\SC)/C)C)C)/SC |
SMILES |
CC(=NOC(=O)N(C)SN(C)C(=O)ON=C(C)SC)SC |
规范 SMILES |
CC(=NOC(=O)N(C)SN(C)C(=O)ON=C(C)SC)SC |
外观 |
Solid powder |
颜色/形态 |
Colorless crystals White to light tan crystalline powder (solid) Colorless to light tan crystals |
密度 |
1.44 g/cu cm at 20 °C |
熔点 |
172.6 °C |
| 59669-26-0 | |
物理描述 |
Thiodicarb appears as colorless to pale tan crystals. Non corrosive. Used as an insecticide. Colorless or white to light tan solid; Odorless or a mild sulfur odor; [HSDB] Powder; [MSDSonline] |
Pictograms |
Acute Toxic; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Stable under recommended storage conditions. Stable under normal storage conditions, but degrades at temperatures above 60 °C. |
溶解度 |
In water, 19.1 mg/L at 25 °C In dichloromethane 200-300, acetone 5.33, toluene 0.92, ethanol 0.97 (all in g/L, 25 °C) Solubility at 25 °C (weight %): acetone 0.8; dichloromethane 15.0; methanol 0.5; xylene 0.3 |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Thiodicarb; A93-29311; Nivral; Semevin; Lepricon |
蒸汽压力 |
0.00007 [mmHg] 4.3X10-5 mm Hg at 20 °C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Thiodicarb?
A1: Thiodicarb is a carbamate insecticide that exerts its effect primarily by inhibiting acetylcholinesterase (AChE) activity. [, , ] This inhibition leads to the accumulation of acetylcholine (ACh) in the nervous system, causing overstimulation of cholinergic receptors and ultimately resulting in paralysis and death of target insects. []
Q2: What is the molecular formula and weight of Thiodicarb?
A2: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of Thiodicarb. For accurate information, consult the Thiodicarb chemical datasheet or a reliable chemical database.
Q3: How does the presence of weeds affect the efficacy of Thiodicarb in soybean fields?
A4: Research indicates that the presence of weeds like Sesbania exaltata and Senna obtusifolia can reduce the deposition of Thiodicarb in the upper canopy of soybean plants by 26% to 43%. [] This reduced deposition may impact the insecticide's effectiveness against soybean loopers, although the research suggests that management strategies might not need to be altered for moderate weed infestations. []
Q4: How effective is Thiodicarb against various insect pests?
A4: Research indicates that Thiodicarb is effective against a wide range of insect pests, including:
- Tobacco budworm (Heliothis virescens): Shows varying levels of control depending on the dose, formulation and environmental conditions. [, , , ]
- Fall armyworm (Spodoptera frugiperda): Demonstrates good control, particularly in sweet corn. []
- Cotton bollworm (Helicoverpa zea): Offers effective control in non-Bt cotton, and potential for reduced rates in dryland Bt cotton. []
- Castor semilooper (Achaea janata): Proves to be a highly effective insecticide. []
- Blister beetle (Mylabris pustulata): Exhibits strong efficacy against this pigeonpea pest. []
- Diamondback moth (Plutella xylostella): Shows susceptibility to Thiodicarb in laboratory tests. []
- Spodoptera litura: Deemed effective for managing even relatively resistant populations. []
Q5: Are there any known cases of insect resistance to Thiodicarb?
A7: Yes, resistance to Thiodicarb has been reported in some insect populations. For instance, a study documented Thiodicarb resistance in Helicoverpa armigera in Australia, linked to insensitive acetylcholinesterase. [] Another study found a Spodoptera litura population with resistance, although it was still manageable with Thiodicarb. [] Additionally, a Florida population of Plutella xylostella displayed resistance to both Thiodicarb and methomyl. []
Q6: What are the potential toxic effects of Thiodicarb on non-target organisms?
A6: Research suggests that Thiodicarb can have toxic effects on non-target organisms, including:
- Parasitoids: Studies show that Thiodicarb can negatively impact the survival and development of beneficial parasitoid wasps, such as Cotesia marginiventris, Microplitis croceipes, and Chelonus oculator. [, , , ]
- Rats: Subacute exposure to Thiodicarb caused multi-organ damage in male Wistar rats, including histological changes in the liver, kidneys, spleen, thymus, and testes. [] It also inhibited plasma and brain acetylcholinesterase activity in a dose-dependent manner. []
Q7: What analytical techniques are used to determine Thiodicarb residues?
A7: Several analytical techniques are employed for the detection and quantification of Thiodicarb and its metabolites in various matrices:
- Gas Chromatography with Nitrogen Phosphorus Detector (GC-NPD): Used to analyze Thiodicarb residues in sweet persimmon. []
- High Performance Liquid Chromatography (HPLC): Utilized for determining Thiodicarb residues in sandy clay loam soil [] and environmental water samples. []
- HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS): Employed for the analysis of Thiodicarb and its metabolite methomyl in livestock products. []
- Liquid Chromatography with Photodiode Array and Mass Spectrometry detection (LC-PDA-MS): Used for separation and identification of impurities in Thiodicarb technical. []
Q8: How does Thiodicarb degrade in the environment?
A11: Thiodicarb degrades relatively rapidly in certain soil types, with a half-life of approximately 9-12 days in clay loam soil under field capacity moisture. [] Its degradation products include methomyl, which can also have insecticidal activity. [, ] While laboratory studies suggest potential for leaching in sandy clay loam, field studies indicate non-leachable behavior in this soil. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



